molecular formula C16H12O3 B188508 3-(4-Methoxyphenyl)-2H-chromen-2-one CAS No. 23000-33-1

3-(4-Methoxyphenyl)-2H-chromen-2-one

Cat. No. B188508
CAS RN: 23000-33-1
M. Wt: 252.26 g/mol
InChI Key: LDECIIDIVZISJV-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics.



Synthesis Analysis

This would involve detailing the methods and reactions used to synthesize the compound, including any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as melting point, boiling point, solubility, stability, and spectral properties.


Scientific Research Applications

  • Synthesis of Warfarin and its Analogues : Alonzi et al. (2014) described the use of novel polystyrene-supported TBD catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing compounds like Warfarin and its analogues, including a derivative of 3-(4-Methoxyphenyl)-2H-chromen-2-one, highlighting its role in pharmaceutical synthesis (Alonzi et al., 2014).

  • Phototransformation Studies : Khanna et al. (2015) investigated the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their research revealed the formation of exotic tetracyclic scaffolds and also identified dealkoxylation processes, showcasing the compound's potential in photochemical applications (Khanna et al., 2015).

  • Antibacterial Activity : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds related to 3-(4-Methoxyphenyl)-2H-chromen-2-one, and evaluated their antibacterial activity. They found these compounds exhibited high levels of bacteriostatic and bactericidal activity, indicating their potential in antibacterial applications (Behrami & Dobroshi, 2019).

  • Antimicrobial and Anticancer Applications : Several studies have explored the antimicrobial and anticancer potential of derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. For instance, Ashok et al. (2016) and Singh et al. (2017) synthesized novel compounds and evaluated their efficacy against various bacterial and fungal strains, as well as breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Ashok et al., 2016); (Singh et al., 2017).

  • Photovoltaic Properties : Gad et al. (2020) conducted a study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. Their research contributes to the development of efficient photosensitizers for solar cell applications (Gad et al., 2020).

Safety And Hazards

This would involve identifying any potential risks or hazards associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential applications or areas of research for the compound, based on its properties and characteristics.


Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3-(4-Methoxyphenyl)-2H-chromen-2-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good starting points for your research.


properties

IUPAC Name

3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDECIIDIVZISJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351002
Record name 3-(4-Methoxyphenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2H-chromen-2-one

CAS RN

23000-33-1
Record name 3-(4-Methoxyphenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
G Luo, X Li, G Zhang, C Wu, Z Tang, L Liu… - European Journal of …, 2017 - Elsevier
There is considerable interest in developing new SERMs as multifunctional agents in women's health. Development of dual selective estrogen receptor modulators/VEGFR-2 inhibitors (…
Number of citations: 35 www.sciencedirect.com
DV Tsyganov, NB Chernysheva… - Mendeleev …, 2013 - academia.edu
Synthesis of polyalkoxyphenols (general procedure). Hydrogen peroxide (35%, 14.3 ml) was added to formic acid (99%, 29 ml), stirred for 1 h at room temperature, cooled to–10–15 C, …
Number of citations: 18 www.academia.edu
YK Li, B Zhou, XX Wu, G Du, Y Ye, XM Gao… - Chemistry of natural …, 2015 - Springer
Two new phenolic compounds, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one (1) and 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one (2), together with …
Number of citations: 9 link.springer.com
C Ni, Z Hu, SC Jiang, JT Chen, SB Ge… - Ekoloji …, 2019 - search.ebscohost.com
The purpose of our research is to determine the chemical composition of the DLR heartwood and evaluate the applications and functions of the compounds to establish the uses of this …
Number of citations: 2 search.ebscohost.com
F Belluti, E Uliassi, G Veronesi, C Bergamini… - …, 2014 - Wiley Online Library
A significant improvement in the treatment of trypanosomiases has been achieved with the recent development of nifurtimox–eflornithine combination therapy (NECT). As an alternative …
MLN Rao, A Kumar - Tetrahedron, 2015 - Elsevier
The cross-coupling reactions of functionalized 3-bromo-4-trifloxycoumarins have been explored with threefold arylating triarylbismuth reagents. These palladium-catalyzed reactions …
Number of citations: 26 www.sciencedirect.com
M Bulut, ÇL Erk - Journal of heterocyclic chemistry, 2001 - Wiley Online Library
3‐Phenyl‐ and 3‐(p‐methoxyphenyl)‐7,8‐dihydroxy and ‐6,7‐dihydroxychromenones were prepared from ethyl 3‐oxo‐2‐phenylpropanoate, ethyl 3‐oxo‐2‐(4‐methoxyphenyl)‐…
Number of citations: 21 onlinelibrary.wiley.com
L Yang, Z Hu, J Luo, C Tang, S Zhang, W Ning… - Bioorganic & Medicinal …, 2017 - Elsevier
A strategy by integrating biological imaging into early stages of the drug discovery process can improve our understanding of drug activity during preclinical and clinical study. In this …
Number of citations: 19 www.sciencedirect.com
D Olmedo, R Sancho, LM Bedoya, JL López-Pérez… - Molecules, 2012 - mdpi.com
We have synthesized fourteen 3-phenylcoumarin derivatives and evaluated their anti-HIV activity. Antiviral activity was assessed on MT-2 cells infected with viral clones carrying the …
Number of citations: 78 www.mdpi.com
Z Li, G Lu, J Lu, P Wang, X Zhang, Y Zou… - Acta Pharmacologica …, 2023 - nature.com
Sirtuin3 (SIRT3), a class III histone deacetylase, is implicated in various cardiovascular diseases as a novel therapeutic target. SIRT3 has been proven to be cardioprotective in a model …
Number of citations: 1 www.nature.com

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